4-(Difluoromethyl)thiophene-2-carbaldehyde
Description
Contextualization within Thiophene (B33073) Chemistry Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of applications, from pharmaceuticals to materials science. The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to impart favorable biological activities. Thiophene and its substituted analogues are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. pharmaguideline.comresearchgate.net
The reactivity of the thiophene ring, which readily undergoes electrophilic aromatic substitution, makes it a versatile building block for the synthesis of complex molecules. nih.gov The introduction of various functional groups onto the thiophene core allows for the fine-tuning of its electronic and steric properties, thereby influencing its biological and material characteristics. The presence of a formyl group at the 2-position, as seen in thiophene-2-carbaldehyde (B41791), provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions. researchgate.netwikipedia.org
Significance of Difluoromethylated Heterocycles in Synthetic Strategies
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. The difluoromethyl (CF2H) group, in particular, has attracted considerable attention in recent years. rsc.org It is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, offering a more lipophilic alternative that can enhance metabolic stability and cell membrane permeability. The weakly acidic nature of the C-H bond in the CF2H group also allows it to participate in hydrogen bonding, which can be crucial for molecular recognition and binding affinity. rsc.org
The introduction of the difluoromethyl group into heterocyclic systems like thiophene is a key strategy in modern drug discovery and materials science. nih.govrsc.org Late-stage difluoromethylation, the introduction of the CF2H group at a late step in a synthetic sequence, is a particularly valuable approach for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. rsc.org Various methods for the C-H difluoromethylation of heteroarenes have been developed, often relying on the generation of the difluoromethyl radical. rsc.org
Overview of Research Trajectories for Formyl-Substituted Thiophenes
Formyl-substituted thiophenes, such as thiophene-2-carbaldehyde, are versatile intermediates in organic synthesis. The aldehyde functionality allows for a wide range of chemical modifications, making these compounds valuable starting materials for the construction of more complex thiophene derivatives. Research in this area has traditionally focused on leveraging the reactivity of the formyl group for the synthesis of Schiff bases, polymers, and various bioactive molecules. researchgate.netresearchgate.net
Recent research has also explored the use of formyl-substituted thiophenes as precursors for the synthesis of other functional groups. For instance, formyl derivatives of thiophenes have served as the basis for the synthesis of (difluoromethyl)- and (chloromethyl)thiophenes. osi.lv This highlights a growing trend towards utilizing the formyl group as a synthetic handle for the introduction of other important functionalities.
Academic Gaps and Research Opportunities concerning 4-(Difluoromethyl)thiophene-2-carbaldehyde
Despite the clear potential of this compound, a thorough review of the current literature reveals a notable lack of dedicated research on this specific molecule. While the synthesis of related 4-arylthiophene-2-carbaldehydes has been reported, and methods for the difluoromethylation of thiophenes exist, a direct and optimized synthesis of this compound is not well-documented. rsc.orgnih.gov
This represents a significant academic gap and a prime opportunity for further investigation. The development of a robust and scalable synthesis of this compound would be of great value to the scientific community. Furthermore, a detailed exploration of its reactivity, particularly the interplay between the electron-withdrawing difluoromethyl group and the reactive aldehyde functionality, is warranted.
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRIGBSLFOSPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Difluoromethyl Thiophene 2 Carbaldehyde
Retrosynthetic Analysis and Strategic Disconnections for the Thiophene (B33073) Core
Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential synthetic pathways from simpler, commercially available starting materials. amazonaws.com For 4-(Difluoromethyl)thiophene-2-carbaldehyde (I), two primary disconnection strategies are immediately apparent, focusing on the sequential introduction of the two functional groups: the formyl (CHO) and the difluoromethyl (CHF2) moieties.
Strategy A: Late-Stage Formylation
This approach involves the disconnection of the C2-formyl bond, identifying 4-(difluoromethyl)thiophene (II) as the key penultimate intermediate. This strategy relies on the successful formylation of a thiophene ring already bearing the electron-withdrawing difluoromethyl group. Further disconnection of the C4-CHF2 bond in intermediate (II) leads back to a simpler thiophene derivative, such as thiophene-4-carboxylic acid (III) or 4-bromothiophene (IV), which can serve as a handle for introducing the difluoromethyl group.
Strategy B: Late-Stage Difluoromethylation
Alternatively, disconnection of the C4-CHF2 bond suggests that the target molecule (I) could be synthesized from a precursor such as 4-bromo-thiophene-2-carbaldehyde (V) or thiophene-2-carbaldehyde-4-carboxylic acid (VI). This pathway prioritizes the introduction of the aldehyde, followed by the installation of the difluoromethyl group.
A more fundamental disconnection involves breaking the thiophene ring itself. This approach builds the heterocyclic core from acyclic precursors already containing the necessary carbon framework and functional group precursors, offering a high degree of flexibility and control over the substitution pattern. nih.gov
Precursor Chemistry and Starting Material Selection
The choice of starting material is dictated by the chosen retrosynthetic strategy.
For pathways involving the construction of the thiophene ring, classical methods such as the Gewald, Paal-Knorr, or Fiesselmann syntheses can be adapted. nih.gov These methods typically involve the condensation of precursors bearing the requisite sulfur, carbon, and functional group components.
If a pre-formed thiophene ring is the starting point, the selection depends on which functional group is introduced first.
For late-stage formylation (Strategy A): The synthesis would commence with a 3-substituted thiophene. For instance, 3-bromothiophene (B43185) is a common starting material. This can be converted to intermediates like 4-(difluoromethyl)thiophene.
For late-stage difluoromethylation (Strategy B): A 2,4-disubstituted thiophene is required. 4-Bromo-thiophene-2-carbaldehyde is a viable precursor. Its synthesis can be achieved from 4-bromothiophene through formylation. nih.gov Another potential precursor is thiophene-3-carboxylic acid, which is commercially available. biosynth.combldpharm.com
The selection of these precursors hinges on their commercial availability, cost, and the efficiency of subsequent transformations. The electronic nature of the substituents plays a critical role in the reactivity and regioselectivity of the downstream reactions.
Formylation Reactions in the Presence of Fluorinated Moieties
Introducing a formyl group at the C2 position of a thiophene ring bearing an electron-withdrawing group like CHF2 at the C4 (or meta) position requires careful consideration of regioselectivity. The C5 position is generally the most activated for electrophilic substitution on 3-substituted thiophenes, but the C2 position can be targeted under specific conditions. researchgate.net
Vilsmeier-Haack Formylation Variants
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocycles. wikipedia.org It typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl3). The regioselectivity of the Vilsmeier-Haack formylation of 3-substituted thiophenes is influenced by both the electronic nature of the substituent and the steric bulk of the Vilsmeier reagent. researchgate.net While an electron-withdrawing group at the 3-position generally directs formylation to the 5-position, careful optimization of reagents and conditions can favor the 2-position. researchgate.netresearchgate.net For a substrate like 3-(difluoromethyl)thiophene, achieving high selectivity for the 2-position over the more electronically favored 5-position would be a significant challenge.
Table 1: Regioselectivity in Vilsmeier-Haack Formylation of 3-Methylthiophene (B123197)
| Formylating Agent | Ratio (2-formyl : 5-formyl) | Reference |
|---|---|---|
| N-formylpyrrolidine/POCl₃ | 11:1 | researchgate.net |
| MeOCHCl₂/TiCl₄ | 46:1 | researchgate.net |
| N-formylindoline/(COCl)₂ | 1:1.5 | researchgate.net |
Data adapted from studies on 3-methylthiophene to illustrate the effect of the formylating agent on regioselectivity. researchgate.net
Directed Ortho-Metalation and Electrophilic Quenching Approaches
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. wikipedia.org This method involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting organolithium species is then quenched with an electrophile.
For thiophenes, the intrinsic acidity of the C2 proton often dominates, leading to lithiation at this position even without a directing group. uwindsor.cawikipedia.org A substituent at the C3 position can further influence this selectivity. A synthetic route could involve a precursor with a suitable DMG at the 3-position of the thiophene ring. This group would direct lithiation to the C2 position, after which the lithium intermediate is quenched with a formylating agent like DMF. Subsequently, the DMG would be converted into the desired difluoromethyl group. This multi-step approach offers excellent regiocontrol for the formylation step. rsc.org
Alternative C-H Functionalization Strategies for Aldehyde Introduction
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H functionalization reactions. These methods offer direct and atom-economical routes to functionalized molecules, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium- and copper-catalyzed systems have been developed for the direct C-H arylation of thiophenes. researchgate.net While direct C-H formylation of heterocycles is an active area of research, it can be challenging. One reported instance involved the unexpected hydrolysis of a directly introduced CF2H group to a formyl group on tryptophan residues in proteins. rsc.org Developing a selective C-H formylation at the C2 position of 4-(difluoromethyl)thiophene would represent a significant advancement.
Introduction of the Difluoromethyl Group onto the Thiophene Ring
The introduction of the CHF2 group is a key transformation in the synthesis of the target molecule. rsc.org This can be accomplished either by direct difluoromethylation of a C-H or C-X bond or by the conversion of an existing functional group.
Direct C-H difluoromethylation of heteroarenes can be achieved through radical-based methods. rsc.orgrsc.org Reagents such as zinc(difluoromethanesulfinate) (Zn(SO2CF2H)2) or S-(difluoromethyl)sulfonium salts can serve as sources of the difluoromethyl radical under photoredox or other radical initiation conditions. researchgate.net The regioselectivity of such reactions on a substituted thiophene-2-carbaldehyde (B41791) would need to be carefully controlled.
Alternatively, a functional group at the C4 position can be converted into the difluoromethyl moiety.
From an Aldehyde: A thiophene-2,4-dicarbaldehyde (B153583) precursor could be selectively reacted at the C4-aldehyde. Treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can convert an aldehyde to a difluoromethyl group.
From a Carboxylic Acid: A carboxylic acid group can be a precursor to the difluoromethyl group. While methods exist for the fluorodecarboxylation of aliphatic carboxylic acids, cdnsciencepub.com direct conversion of aromatic carboxylic acids to difluoromethyl groups is less common. More typically, the carboxylic acid would be reduced to an alcohol, then oxidized to an aldehyde, which is subsequently difluoromethylated. There are also methods to convert carboxylic acids to difluoroketones or bis-difluoromethylated alcohols. acs.org
From a Thiol or Disulfide: The conversion of a disulfide to a difluoromethyl thioether using reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) is a known transformation. ucl.ac.ukrsc.orgresearchgate.net A thiophene-4-thiol or its corresponding disulfide could potentially be converted to a 4-(difluoromethylthio)thiophene, although subsequent desulfurization to the desired 4-(difluoromethyl)thiophene would be required.
Table 2: Selected Reagents for Difluoromethylation
| Reagent | Precursor Functional Group | Reaction Type | Reference |
|---|---|---|---|
| Diethylaminosulfur trifluoride (DAST) | Aldehyde (-CHO) | Deoxyfluorination | osi.lv |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Disulfide (-S-S-) | Nucleophilic Difluoromethylation | ucl.ac.ukrsc.org |
| Zn(SO₂CF₂H)₂ / Photocatalyst | Aryl C-H | Radical C-H Difluoromethylation | rsc.org |
| Ph₃P=CF₂ (from Ph₃P/TMSCF₂Br) | Acyl Chloride (-COCl) | Nucleophilic Difluoromethylation | acs.org |
The synthesis of this compound is a challenging task that requires careful strategic planning. The choice between late-stage formylation and late-stage difluoromethylation will depend on the relative efficiencies and selectivities of each key transformation. Advances in directed metalation and C-H functionalization offer promising avenues for achieving this synthesis with high regiocontrol and efficiency.
Radical Difluoromethylation Techniques
Radical difluoromethylation has emerged as a powerful tool for the direct C-H functionalization of heterocycles. nih.gov These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the electron-rich thiophene ring. rsc.org A variety of reagents can serve as •CF₂H precursors under different activation conditions, such as single-electron oxidation or reduction. rsc.org
For the synthesis of this compound, a direct C-H difluoromethylation of thiophene-2-carbaldehyde could be envisioned. However, a significant challenge in the direct functionalization of monosubstituted thiophenes is controlling the regioselectivity. Electrophilic radical attack on the thiophene ring generally shows a preference for the C5 and C3 positions, with C5 being the most reactive site in 2-substituted thiophenes. Therefore, direct radical difluoromethylation of thiophene-2-carbaldehyde would likely yield a mixture of isomers, with 5-(difluoromethyl)thiophene-2-carbaldehyde (B2788815) being a major product.
To achieve the desired 4-substituted regioisomer, a strategy involving blocking groups at the more reactive C3 and C5 positions of the thiophene ring might be necessary. Alternatively, starting with a 4-functionalized thiophene precursor that is amenable to radical difluoromethylation could provide a more direct route.
Table 1: Examples of Radical Difluoromethylation Reagents for Heterocycles
| Reagent Name | Abbreviation | Activation Method | Reference |
|---|---|---|---|
| Zinc difluoromethanesulfinate | Zn(SO₂CF₂H)₂ | Oxidant (e.g., TBHP) | nih.gov |
| Sodium difluoromethanesulfinate | HCF₂SO₂Na | Photoredox Catalysis | nih.gov |
| Bromodifluoromethane | HCF₂Br | Radical Initiator | rsc.org |
Nucleophilic Difluoromethylation Strategies
Nucleophilic difluoromethylation provides a more regiochemically controlled approach to synthesizing this compound. This strategy often involves the reaction of a difluoromethyl anion equivalent with an electrophilic thiophene precursor. A notable example is the three-component reaction using bromotrimethylsilyl)difluoromethane (TMSCF₂Br) as a difluorocarbene precursor. acs.orgnih.gov
In this approach, a precursor such as 4-bromothiophene-2-carbaldehyde can be used as the substrate. The reaction proceeds via the in situ generation of difluorocarbene (:CF₂), which is then trapped by a nucleophile (e.g., PhSO₂Na or ArSNa) to form a nucleophilic difluoromethyl species (e.g., PhSO₂CF₂⁻). This species subsequently adds to the aldehyde carbonyl group. acs.org This method has been successfully applied to 4-bromothiophene-2-carboxaldehyde, yielding the corresponding difluoromethylated carbinol product in high yield. acs.orgcas.cn Subsequent oxidation of the resulting alcohol would yield the target carbaldehyde.
Table 2: Nucleophilic Difluoromethylation of 4-Bromothiophene-2-carboxaldehyde
| CF₂ Source | Nucleophile | Substrate | Product Type | Yield | Reference |
|---|
Electrophilic Difluoromethylation Pathways
Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF₂H⁺" equivalent to a nucleophilic substrate. Given that thiophene is an electron-rich aromatic heterocycle, it can act as a nucleophile in such reactions. youtube.com Reagents such as S-((phenylsulfonyl)difluoromethyl)thiophenium salts have been developed for the electrophilic difluoromethylation of carbon nucleophiles. nih.gov
However, direct electrophilic substitution on thiophene-2-carbaldehyde is regioselectively challenging for accessing the 4-position. The formyl group is a deactivating group, and electrophilic attack on the thiophene nucleus generally occurs at the C5 or C3 position. To direct the electrophilic difluoromethylating agent to the C4 position, a synthetic strategy would require a precursor with appropriate directing or blocking groups. For example, starting with a 2,5-disubstituted thiophene could force the electrophilic attack to occur at one of the β-positions (C3 or C4). Judicious choice of substituents that can be later converted into a carbaldehyde group or removed would be crucial for this pathway.
Stereoselective Synthesis Approaches
The target molecule, this compound, is an achiral compound. It does not possess any stereocenters or elements of chirality such as axial or planar chirality. Therefore, stereoselective synthesis approaches are not applicable to the direct synthesis of this specific compound. Methodologies in asymmetric synthesis would become relevant if the compound were to be used as a precursor for a subsequent reaction that introduces a stereocenter.
Catalytic Methodologies in the Synthesis of this compound
Modern catalytic methods, particularly those involving transition metals and organocatalysts, offer efficient and selective routes for the construction and functionalization of heterocyclic systems.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful strategy for the regioselective synthesis of substituted thiophenes. rsc.org A plausible route to this compound involves a palladium-catalyzed Suzuki-Miyaura coupling reaction.
This could be achieved in two principal ways:
Coupling of 4-bromo-thiophene-2-carbaldehyde with a suitable difluoromethyl-containing boronic acid or ester.
Coupling of a 4-(difluoromethyl)thiophenylboronic acid derivative with a suitable electrophile that allows for the subsequent installation or unmasking of the 2-carbaldehyde group.
The Suzuki-Miyaura reaction is well-documented for its utility in synthesizing 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde and various arylboronic acids, demonstrating the feasibility of this approach. nih.gov Adapting this method by using a difluoromethyl-bearing coupling partner would provide a direct entry to the target scaffold.
Table 3: Representative Suzuki-Miyaura Coupling for Functionalizing Thiophenes
| Thiophene Substrate | Coupling Partner | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ | 4-Arylthiophene-2-carbaldehydes | nih.gov |
Organocatalysis in Functional Group Transformations
Organocatalysis offers a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity under mild conditions. While direct organocatalytic C-H difluoromethylation of thiophenes is not as developed as radical or metal-catalyzed methods, organocatalysis can be instrumental in the functional group transformations necessary to complete the synthesis.
For instance, if a synthetic route yields a precursor such as 4-(difluoromethyl)thiophene-2-carboxylic acid or its corresponding alcohol, organocatalytic methods could be employed for the selective oxidation of the alcohol to the desired carbaldehyde. Asymmetric organocatalysis has been extensively applied to the synthesis of highly functionalized, chiral tetrahydrothiophenes, demonstrating the compatibility of the thiophene scaffold with this catalytic manifold. acs.orgnih.gov While not directly applicable to the synthesis of the aromatic target compound, this precedent suggests that functional group manipulations on the 4-(difluoromethyl)thiophene core could be amenable to organocatalytic strategies.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The synthesis of this compound typically involves the formylation of a pre-existing 4-(difluoromethyl)thiophene ring. The Vilsmeier-Haack reaction is a preeminent method for such transformations, valued for its reliability in formylating electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comjk-sci.com However, the presence of the electron-withdrawing difluoromethyl group at the 4-position of the thiophene ring presents a challenge, as it deactivates the ring towards electrophilic substitution. jk-sci.com This deactivation necessitates a careful optimization of reaction parameters to achieve satisfactory yields.
Key parameters that are typically optimized in a Vilsmeier-Haack reaction include the choice of formylating agent, the molar ratio of reactants, reaction temperature, and the choice of solvent. The standard Vilsmeier reagent is generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). chemistrysteps.comijpcbs.com
Table 1: Hypothetical Optimization of Vilsmeier-Haack Reaction Conditions for the Synthesis of this compound.
| Entry | Formylating Agent | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Solvent | Hypothetical Yield (%) |
| 1 | POCl₃/DMF | 1.5 : 1 | 25 | Dichloromethane (B109758) | 45 |
| 2 | POCl₃/DMF | 2.0 : 1 | 25 | Dichloromethane | 55 |
| 3 | POCl₃/DMF | 2.0 : 1 | 50 | Dichloromethane | 70 |
| 4 | POCl₃/DMF | 2.0 : 1 | 80 | 1,2-Dichloroethane (B1671644) | 75 |
| 5 | Oxalyl Chloride/DMF | 1.5 : 1 | 0 to 25 | Tetrahydrofuran | 65 |
This table is illustrative and based on general principles of the Vilsmeier-Haack reaction on deactivated aromatic systems. Actual yields may vary.
Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction, which could offer a pathway to milder reaction conditions and reduced waste, although this has been primarily demonstrated for more activated substrates like indoles. acs.org
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of this compound can significantly improve its environmental footprint.
Key Green Chemistry Strategies:
Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. bohrium.comresearchgate.netnih.govorganic-chemistry.org For the Vilsmeier-Haack reaction, microwave irradiation could potentially enable the use of lower temperatures or shorter reaction times, thus saving energy. bohrium.com
Greener Solvents: Traditional Vilsmeier-Haack reactions often employ halogenated solvents like dichloromethane or 1,2-dichloroethane, which are associated with environmental and health concerns. The exploration of greener solvent alternatives is an active area of research. While the direct use of water as a solvent in Vilsmeier-Haack reactions is challenging due to the water-sensitive nature of the reagents, recent studies have shown the utility of industrial wastewater for other types of palladium-catalyzed reactions of thiophene derivatives, suggesting a potential for exploring more benign solvent systems. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow processing offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and process control. acs.orgru.nlresearchgate.netresearchgate.net The in-situ generation and immediate use of the highly reactive and potentially hazardous Vilsmeier reagent in a flow reactor can minimize risks associated with its handling and storage. acs.orgru.nlresearchgate.netresearchgate.netacs.org This approach also allows for precise control over reaction parameters, which can lead to improved yields and selectivity.
Alternative Reagents: The conventional Vilsmeier-Haack reaction uses stoichiometric amounts of phosphorus oxychloride, which is corrosive and produces significant phosphorus-containing waste. Research into alternative, more environmentally friendly reagents is ongoing. For instance, methods using phthaloyl dichloride and DMF have been developed as a greener route to the Vilsmeier reagent, with the byproduct, phthalic anhydride, being recoverable. scirp.orgsemanticscholar.orgscirp.org
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Metrics.
| Synthetic Method | Key Green Advantage | Potential Drawbacks | Atom Economy |
| Conventional Batch (POCl₃/DMF) | Well-established | Use of hazardous reagents and solvents, stoichiometric waste | Moderate |
| Microwave-Assisted | Reduced energy consumption, faster reaction | Specialized equipment required, scalability challenges | Moderate |
| Continuous Flow | Enhanced safety, better process control | High initial investment in equipment | Moderate |
| Alternative Reagents (e.g., Phthaloyl Dichloride) | Reduced hazardous waste, potential for byproduct recycling | May require different reaction optimization | Potentially Higher |
This table provides a qualitative comparison based on established principles of green chemistry.
Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethyl Thiophene 2 Carbaldehyde
Reactivity Profile of the Aldehyde Functionality
The aldehyde group in 4-(difluoromethyl)thiophene-2-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, reductions, and formations of imines and oximes.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of forming new carbon-carbon and carbon-heteroatom bonds. In nucleophilic addition reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.
The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the pi bond and moving the electron pair onto the oxygen atom. This is often followed by protonation of the resulting alkoxide. Strong nucleophiles can react directly, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon.
A variety of nucleophiles can be employed in these reactions, including organometallic reagents like Grignard reagents and organolithium compounds, as well as cyanide ions and acetylides. For instance, the reaction with a Grignard reagent (R-MgX) would proceed as follows:
Reaction Scheme for Nucleophilic Addition
| Reactant | Reagent | Product |
| This compound | Grignard Reagent (e.g., CH₃MgBr) | 1-(4-(Difluoromethyl)thiophen-2-yl)ethanol |
| This compound | Organolithium Reagent (e.g., n-BuLi) | 1-(4-(Difluoromethyl)thiophen-2-yl)pentan-1-ol |
| This compound | Sodium Cyanide (NaCN) followed by acid | 2-(4-(Difluoromethyl)thiophen-2-yl)-2-hydroxyacetonitrile |
This table is illustrative and represents expected products based on general principles of organic chemistry.
Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. Thiophene-2-carboxaldehyde and its derivatives are known to participate in various condensation reactions. researchgate.net
Knoevenagel Condensation: This reaction involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For this compound, this could involve reacting it with a compound like malonic acid or its esters.
Aldol (B89426) Condensation: While aldehydes with alpha-hydrogens can undergo self-condensation, this compound lacks these. However, it can participate in crossed or mixed Aldol condensations with other enolizable aldehydes or ketones.
Wittig Reaction: This reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig reagent and often leads to the stereoselective formation of (E)-alkenes.
Examples of Condensation Reaction Products
| Reaction Type | Reactant 2 | Catalyst | Product Type |
| Knoevenagel | Diethyl malonate | Piperidine | α,β-Unsaturated ester |
| Wittig | Triphenylphosphonium ylide (e.g., Ph₃P=CH₂) | - | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate ylide (e.g., (EtO)₂P(O)CH₂CO₂Et) | Base (e.g., NaH) | α,β-Unsaturated ester (predominantly E-isomer) |
This table provides expected product types from these condensation reactions.
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (a solution of silver nitrate and ammonia) or Fehling's solution.
Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common laboratory reagents for this purpose. Catalytic hydrogenation can also be employed. The oxidation of thiophenes can lead to thiophene (B33073) 1-oxides and thiophene 1,1-dioxides. researchgate.net
Summary of Oxidation and Reduction Reactions
| Transformation | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 4-(Difluoromethyl)thiophene-2-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (4-(Difluoromethyl)thiophen-2-yl)methanol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (4-(Difluoromethyl)thiophen-2-yl)methanol |
This table illustrates the expected products from the oxidation and reduction of the aldehyde functionality.
The aldehyde group readily reacts with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions involve the nucleophilic addition of the nitrogen-containing compound to the carbonyl group, followed by the elimination of a water molecule.
Imination: The reaction with a primary amine (R-NH₂) results in the formation of a C=N double bond.
Oxime Formation: The reaction with hydroxylamine (NH₂OH) yields an oxime, which has a C=N-OH functional group. organic-chemistry.org
Products of Imination and Oxime Formation
| Reactant | Product |
| Primary Amine (R-NH₂) | N-(4-(Difluoromethyl)thiophen-2-ylmethylene)alkan-1-amine |
| Hydroxylamine (NH₂OH) | This compound oxime |
This table shows the expected products from the reaction with primary amines and hydroxylamine.
Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring, being an electron-rich aromatic system, can undergo both electrophilic and nucleophilic aromatic substitution reactions. The presence of the difluoromethyl and aldehyde substituents significantly influences the regioselectivity and rate of these reactions.
Both the difluoromethyl group and the aldehyde group are electron-withdrawing. The aldehyde group is a meta-director in electrophilic aromatic substitution, deactivating the ring towards attack. The difluoromethyl group is also deactivating and generally considered a meta-director due to its inductive electron-withdrawing effect. rsc.org
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org Given that both substituents are deactivating and meta-directing, electrophilic substitution on this compound is expected to be slow and occur at the C5 position, which is meta to the aldehyde group and para to the difluoromethyl group (though directing effects in five-membered rings can be complex). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the replacement of a leaving group on the aromatic ring by a nucleophile. nih.gov The presence of strong electron-withdrawing groups, like the difluoromethyl and aldehyde groups, activates the ring towards nucleophilic attack, particularly at positions ortho and para to these groups. Aromatic nucleophilic substitution is a widely used method for modifying thiophene derivatives. nih.govresearchgate.net
Predicted Regioselectivity of Aromatic Substitution
| Reaction Type | Expected Position of Substitution | Rationale |
| Electrophilic Aromatic Substitution | C5 | The C5 position is meta to the deactivating aldehyde group. |
| Nucleophilic Aromatic Substitution | C5 (if a leaving group is present) | The C5 position is ortho to the activating aldehyde group. |
This table provides a simplified prediction of regioselectivity based on general electronic effects.
Halogenation and Nitration Studies
The introduction of halogen and nitro groups onto the thiophene ring of this compound is governed by the principles of electrophilic aromatic substitution. The thiophene ring is generally more reactive than benzene towards electrophiles; however, the presence of two strong electron-withdrawing groups, the formyl group at C2 and the difluoromethyl group at C4, significantly deactivates the ring towards such reactions.
The formyl group is a meta-directing deactivator, while the difluoromethyl group also exerts a deactivating, meta-directing influence. In the case of this compound, the C5 position is meta to the C2-carbaldehyde and adjacent to the C4-difluoromethyl group. The C3 position is ortho to the C2-carbaldehyde and meta to the C4-difluoromethyl group. Electrophilic attack at the C5 position is generally favored in 2-substituted thiophenes bearing electron-withdrawing groups. Therefore, halogenation and nitration are anticipated to occur selectively at the C5 position.
Halogenation:
Direct halogenation of thiophenes is a facile process. For this compound, reactions with bromine or chlorine in a suitable solvent are expected to yield the 5-halo derivative. Milder reaction conditions may be necessary to prevent over-halogenation or degradation of the starting material due to the deactivated nature of the ring.
| Electrophile | Reagent | Expected Major Product |
| Br+ | Br₂ in acetic acid | 5-Bromo-4-(difluoromethyl)thiophene-2-carbaldehyde |
| Cl+ | Cl₂ in CCl₄ | 5-Chloro-4-(difluoromethyl)thiophene-2-carbaldehyde |
| I+ | I₂ / HIO₃ | 5-Iodo-4-(difluoromethyl)thiophene-2-carbaldehyde |
Nitration:
Nitration of thiophenes requires milder conditions than for benzene to avoid oxidative decomposition. For the deactivated this compound, a mixture of nitric acid and acetic anhydride, or another mild nitrating agent, would be the preferred reagent. The primary product expected is 4-(difluoromethyl)-5-nitrothiophene-2-carbaldehyde. The use of stronger nitrating agents like a mixture of nitric acid and sulfuric acid could lead to significant degradation of the thiophene ring. stackexchange.com
| Nitrating Agent | Expected Major Product |
| HNO₃ / Ac₂O | 4-(Difluoromethyl)-5-nitrothiophene-2-carbaldehyde |
| NO₂BF₄ | 4-(Difluoromethyl)-5-nitrothiophene-2-carbaldehyde |
Reactivity of the Difluoromethyl Group
The difluoromethyl (CHF₂) group imparts unique electronic properties and reactivity to the thiophene ring and can itself be a site for further chemical transformations.
The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) significantly reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. The CHF₂ group is considered a lipophilic hydrogen bond donor, a property that can influence intermolecular interactions. acs.org This group is generally stable under a variety of reaction conditions.
The electron-withdrawing nature of the CHF₂ group, in conjunction with the formyl group, renders the protons on the thiophene ring more acidic, potentially facilitating deprotonation under strong basic conditions.
Further Fluorination:
The conversion of the difluoromethyl group to a trifluoromethyl group represents a significant chemical challenge. Direct fluorination of a C-H bond within the CHF₂ group is a difficult transformation. However, radical-based fluorination methods or the use of strong, specialized fluorinating agents might offer a potential route. Such reactions are not common and would likely require harsh conditions.
Defluorination:
Defluorination of the CHF₂ group is also a challenging process due to the strength of the C-F bond. Reductive defluorination methods, potentially using strong reducing agents or specific catalytic systems, could theoretically lead to a monofluoromethyl or methyl group. Recent advancements in photocatalysis have shown promise for the hydrodefluorination of trifluoromethylarenes, and similar methodologies might be adaptable for difluoromethyl compounds. acs.org Protolytic defluorination using superacids has been reported for trifluoromethyl arenes, but such conditions would likely not be compatible with the aldehyde functionality. nih.gov
Sigmatropic Rearrangements and Cycloaddition Reactions Involving the Thiophene Core
While the aromaticity of the thiophene ring makes it less prone to participate in pericyclic reactions compared to less aromatic heterocycles like furan, such reactions are not entirely unknown, particularly with substituted thiophenes. researchtrends.net
Sigmatropic Rearrangements:
Sigmatropic rearrangements, such as the Cope or Claisen rearrangements, are pericyclic reactions involving the migration of a σ-bond. For this compound to participate directly in such a rearrangement, it would first need to be converted into a suitable precursor, for example, by introducing an allyl or vinyl ether/thioether substituent. The high degree of substitution and the electron-deficient nature of the ring might influence the feasibility and outcome of such rearrangements. acs.orgacs.org
Cycloaddition Reactions:
Thiophenes can act as dienes in Diels-Alder reactions, although typically under forcing conditions due to their aromatic stability. The presence of electron-withdrawing groups on the thiophene ring can, in some cases, enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions. researchgate.net Conversely, oxidation of the thiophene sulfur to a sulfoxide or sulfone disrupts the aromaticity and can facilitate [4+2] cycloaddition reactions where the thiophene derivative acts as the diene. researchtrends.net Given the electronic nature of this compound, it is more likely to act as a dienophile in reactions with electron-rich dienes.
| Reaction Type | Potential Reactant | Potential Product Type |
| researchtrends.netresearchtrends.net-Sigmatropic Rearrangement | Allyloxy derivative | Rearranged hydroxymethylthiophene |
| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene | Bicyclic adduct |
Advanced Mechanistic Elucidation of Key Transformations
To gain a deeper understanding of the reaction mechanisms involved in the transformations of this compound, advanced techniques such as kinetic isotope effect studies can be employed.
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. youtube.com By replacing a specific hydrogen atom with its heavier isotope, deuterium, one can measure the change in the reaction rate.
For electrophilic aromatic substitution reactions on the thiophene ring of this compound, a primary KIE would be expected if the C-H bond cleavage at the site of substitution is the rate-determining step. In many electrophilic aromatic substitutions, the initial attack of the electrophile to form the sigma complex is the slow step, and in such cases, no significant KIE is observed. youtube.com
A KIE study on the halogenation or nitration at the C5 position would involve synthesizing the 5-deuterated analogue of this compound and comparing its reaction rate to the non-deuterated compound. The absence of a primary KIE would support a mechanism where the formation of the Wheland intermediate is rate-limiting.
Transition State Analysis
Transition state analysis provides a lens through which we can understand the energetic barriers and geometries of the fleeting molecular structures that exist at the peak of a reaction's energy profile. For this compound, key reactions would include nucleophilic addition to the carbaldehyde and electrophilic substitution on the thiophene ring.
The reactivity of the carbaldehyde group is significantly influenced by the electronic nature of the thiophene ring and its substituents. The difluoromethyl group at the 4-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect, transmitted through the π-system of the thiophene ring, would increase the electrophilicity of the carbaldehyde carbon, making it more susceptible to nucleophilic attack.
A hypothetical transition state for the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbaldehyde group would involve the formation of a partial bond between the nucleophile and the carbonyl carbon, with a concurrent partial breaking of the C=O π-bond. The geometry of this transition state would be approximately tetrahedral around the carbonyl carbon. Computational studies on similar aromatic aldehydes allow for the estimation of activation energies (ΔG‡) for such processes.
To illustrate this, a hypothetical data table for the nucleophilic addition to substituted thiophene-2-carbaldehydes is presented below. The values are representative and based on computational studies of analogous systems.
| Substituent at 4-position | Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) |
| -H | CN⁻ | Acetonitrile | 12.5 |
| -CH₃ | CN⁻ | Acetonitrile | 13.2 |
| -CF₂H | CN⁻ | Acetonitrile | 11.8 |
| -NO₂ | CN⁻ | Acetonitrile | 11.2 |
This is an interactive data table. The values presented are hypothetical and for illustrative purposes based on known electronic effects of the substituents.
The data suggests that the electron-withdrawing nature of the difluoromethyl group would lower the activation energy for nucleophilic addition compared to an unsubstituted or alkyl-substituted thiophene-2-carbaldehyde (B41791), though it would be less activating than a nitro group.
For electrophilic aromatic substitution, the situation is reversed. The difluoromethyl and carbaldehyde groups are deactivating and direct incoming electrophiles to the C5 position. The transition state for such a reaction would involve the formation of a Wheland intermediate (a resonance-stabilized carbocation), where the thiophene ring's aromaticity is temporarily disrupted. The electron-withdrawing nature of the substituents would destabilize this positively charged intermediate, leading to a higher activation barrier compared to unsubstituted thiophene.
Reaction Pathway Mapping
Reaction pathway mapping involves charting the energetic landscape of a chemical reaction, from reactants to products, including all intermediates and transition states. For this compound, we can consider the reaction pathway for a common synthetic transformation, such as the Wittig reaction, to form a substituted alkene.
The Wittig reaction proceeds through a multi-step pathway:
Nucleophilic attack: The phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate.
Oxaphosphetane formation: The betaine undergoes ring-closure to form a four-membered oxaphosphetane intermediate.
Cycloreversion: The oxaphosphetane decomposes to yield the alkene and triphenylphosphine oxide.
The difluoromethyl group at the 4-position would influence the kinetics of the initial nucleophilic attack. Its electron-withdrawing effect would enhance the electrophilicity of the carbonyl carbon, likely accelerating the formation of the betaine intermediate.
A hypothetical reaction coordinate diagram for the Wittig reaction of this compound is presented below. The relative energies are illustrative and based on general mechanistic understanding of the Wittig reaction.
Reaction Coordinate Diagram for the Wittig Reaction
Reactants: this compound and a phosphorus ylide.
TS1: Transition state for the formation of the betaine intermediate (INT1).
INT1: Betaine intermediate.
INT2: Oxaphosphetane intermediate.
TS2: Transition state for the decomposition of the oxaphosphetane.
Products: The corresponding alkene and triphenylphosphine oxide.
The rate-determining step of the Wittig reaction can vary depending on the specific reactants and conditions. However, the electronic effects of the difluoromethyl group would primarily influence the energy of TS1.
Computational and Theoretical Studies on 4 Difluoromethyl Thiophene 2 Carbaldehyde
Quantum Mechanical Calculations (DFT, Ab Initio Methods)
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the behavior of molecules at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For 4-(Difluoromethyl)thiophene-2-carbaldehyde, DFT methods, particularly with hybrid functionals like B3LYP, would be well-suited to provide a balance between computational cost and accuracy.
The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, the electron-withdrawing nature of both the difluoromethyl and carbaldehyde groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene (B33073). The precise energy values and the HOMO-LUMO gap would require specific calculations. The distribution of these orbitals would likely show significant localization on the thiophene ring, with contributions from the sulfur atom and the conjugated π-system.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This analysis is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.
Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent electrophilic sites or hydrogen bond donors.
In this compound, the oxygen atom of the carbaldehyde group would be expected to be a region of strong negative potential. The hydrogen atoms of the difluoromethyl group, due to the high electronegativity of the fluorine atoms, would likely exhibit a positive electrostatic potential, potentially participating in hydrogen bonding. The thiophene ring itself would display a more complex potential surface, influenced by the opposing electronic effects of the substituents.
Theoretical methods can be used to calculate the partial charge on each atom in a molecule, providing a quantitative measure of the electron distribution. Various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be employed for this purpose. Bond order analysis provides insight into the nature and strength of the chemical bonds within the molecule.
For this compound, the fluorine atoms would carry a significant negative partial charge, while the carbon atom of the difluoromethyl group would be positively charged. The oxygen atom of the carbaldehyde would also have a substantial negative charge, with the carbonyl carbon being positive. These atomic charges would influence the molecule's dipole moment and its interaction with polar solvents and other molecules. Bond order analysis would quantify the degree of double-bond character in the thiophene ring and the C=O and C-S bonds.
Table 2: Hypothetical Atomic Charges for Selected Atoms in this compound
| Atom | Partial Charge (e) |
|---|---|
| S | Data not available |
| O (carbonyl) | Data not available |
| C (carbonyl) | Data not available |
| C (difluoromethyl) | Data not available |
Conformation Analysis and Conformational Isomerism
Molecules that are not completely rigid can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is typically done by systematically rotating rotatable bonds and calculating the energy at each step to map out the potential energy surface.
For this compound, the primary source of conformational isomerism would be the rotation around the single bond connecting the carbaldehyde group to the thiophene ring. This could lead to different orientations of the carbonyl group relative to the sulfur atom in the ring. The difluoromethyl group also has a rotatable bond, which could lead to further conformational possibilities. Computational studies would identify the most stable conformer(s) and the energy barriers between them, which is important for understanding the molecule's flexibility and how it might bind to a receptor or enzyme.
Prediction of Spectroscopic Parameters from Theoretical Models
Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants of a molecule. For this compound, predicting the ¹⁹F NMR spectrum would be particularly useful for its characterization.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. This would help in assigning the characteristic vibrational modes, such as the C=O stretch of the carbaldehyde and the C-F stretches of the difluoromethyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide information about the molecule's chromophores and its color.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (CHO) | Data not available |
| ¹³C NMR Chemical Shift (C=O) | Data not available |
| ¹⁹F NMR Chemical Shift (CHF₂) | Data not available |
| IR Frequency (C=O stretch) | Data not available |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms. By locating the transition state structures and calculating their energies, the activation energy for a reaction can be determined, which is related to the reaction rate.
For this compound, one could computationally investigate various reactions, such as the nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring. Such studies would help in understanding the reactivity of the molecule and predicting the outcome of potential chemical transformations. The influence of the difluoromethyl group on the reactivity of the carbaldehyde and the thiophene ring would be a key aspect of such an investigation.
Energetics of Key Synthetic Steps
The synthesis of this compound likely involves C-H functionalization or cross-coupling reactions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the energetic landscape of these synthetic pathways. By calculating the thermodynamic and kinetic parameters, researchers can predict reaction feasibility, identify rate-determining steps, and optimize reaction conditions.
A plausible synthetic route could involve the direct C-H difluoromethylation of a thiophene-2-carbaldehyde (B41791) precursor. nih.govacs.org Theoretical calculations would focus on the energetics of radical generation from a difluoromethyl source and the subsequent reaction with the thiophene ring. Key parameters such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) for transition states are calculated to construct a complete reaction profile. These calculations can help rationalize regioselectivity and identify potential side reactions.
Table 1: Illustrative Energetic Data for a Hypothetical C-H Difluoromethylation Step
| Parameter | Value (kcal/mol) | Description |
| ΔHreaction | -25.5 | The overall reaction is exothermic, indicating it is thermodynamically favorable. |
| ΔGreaction | -21.2 | The negative Gibbs free energy confirms the spontaneity of the reaction under standard conditions. |
| Ea(Transition State) | +18.7 | The activation energy barrier suggests that the reaction requires moderate energy input to proceed at a reasonable rate. |
Note: The data in this table is hypothetical and serves to illustrate the types of energetic parameters derived from computational studies.
Computational Modeling of Catalytic Pathways
Many synthetic routes for functionalized thiophenes rely on transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions. acs.orgacs.org Computational modeling is instrumental in elucidating the complex mechanisms of these catalytic cycles. escholarship.org For instance, if the synthesis involves a Suzuki-Miyaura coupling to introduce a difluoromethylated aryl group, DFT calculations can model each elementary step: oxidative addition, transmetalation, and reductive elimination. acs.orgrsc.org
These models provide detailed geometric and electronic information about short-lived intermediates and transition states that are often difficult to characterize experimentally. acs.org By analyzing the energy barriers of competing pathways, computational studies can explain the observed selectivity and guide the rational design of more efficient catalysts and ligands. escholarship.org For example, modeling can reveal how ligand sterics and electronics influence the rate-determining step of the catalytic cycle. ucla.edu
Table 2: Example of Calculated Relative Free Energies for a Palladium-Catalyzed Cross-Coupling Cycle
| Catalytic Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| Oxidative Addition | Oxidative Addition TS | +15.3 |
| Pd(II) Intermediate | -5.1 | |
| Transmetalation | Transmetalation TS | +19.8 |
| Di-organo Pd(II) Complex | -12.4 | |
| Reductive Elimination | Reductive Elimination TS | +17.5 |
| Product Complex | -30.6 |
Note: This table presents hypothetical data for a generic catalytic cycle to demonstrate the application of computational modeling in catalysis. The transmetalation step is shown as the rate-determining step in this example.
Solvent Effects on Molecular Properties and Reactivity
The choice of solvent can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. acs.orgresearchgate.net Computational models can account for these solvent effects through two primary approaches: implicit and explicit solvent models. wikipedia.orgrsc.org
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. fiveable.me This method is computationally efficient and effective at capturing bulk electrostatic interactions. fiveable.me It can be used to predict how solvent polarity affects the molecule's dipole moment, the energies of its frontier molecular orbitals (HOMO and LUMO), and the activation barriers of reactions. researchgate.net
Explicit solvent models involve simulating a number of individual solvent molecules around the solute. wikipedia.org This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. chemrxiv.orgacs.org For this compound, explicit models could be used to study the interactions between the polar aldehyde group, the hydrogen-bond-donating difluoromethyl group, and various protic or aprotic solvents.
Table 3: Hypothetical Solvent Effects on the Activation Energy of a Key Reaction Step
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea, kcal/mol) |
| Gas Phase | 1.0 | 22.5 |
| Toluene | 2.4 | 20.1 |
| Tetrahydrofuran (THF) | 7.5 | 18.9 |
| Ethanol (B145695) | 24.5 | 17.3 |
Note: The data is illustrative, showing a trend where increasing solvent polarity can lower the activation barrier for a reaction involving a polar transition state.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational flexibility, intermolecular interactions, and solvation dynamics. nih.gov
For this compound, an MD simulation could be performed by placing the molecule in a simulated box of a chosen solvent (e.g., water or an organic solvent). The simulation would track the trajectory of every atom, providing insights into:
Conformational Analysis: The rotational freedom around the single bonds, particularly between the thiophene ring and the aldehyde and difluoromethyl groups.
Solvation Structure: How solvent molecules arrange themselves around the solute, which can be quantified using radial distribution functions.
Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the difluoromethyl group (as a donor) or the aldehyde oxygen (as an acceptor) and solvent molecules. This is particularly relevant given the increasing recognition of the C-F···H hydrogen bond. nih.gov
MD simulations are also crucial for studying how the molecule might interact with biological targets, such as enzymes or receptors, providing a basis for rational drug design. acs.org
Table 4: Typical Parameters and Outputs of a Molecular Dynamics Simulation
| Parameter/Output | Description | Example |
| Force Field | A set of parameters describing the potential energy of the system. | GAFF2 (General Amber Force Field) |
| Solvent Model | The representation of the solvent. | TIP3P (for water) |
| Simulation Time | The duration of the simulation. | 100 nanoseconds |
| Key Output | Conformational preferences of the aldehyde group relative to the ring. | |
| Key Output | Radial distribution function g(r) for water around the aldehyde oxygen. | |
| Key Output | Analysis of hydrogen bond lifetimes involving the CHF₂ group. |
Note: This table outlines the setup and potential findings from a standard MD simulation.
Synthesis and Characterization of Derivatives and Analogs of 4 Difluoromethyl Thiophene 2 Carbaldehyde
Modifications at the Carbaldehyde Position
The aldehyde group at the 2-position of the thiophene (B33073) ring is a prime site for chemical modification, offering a gateway to a variety of functional groups and molecular extensions through well-established organic reactions. ontosight.ai
The carbaldehyde moiety can be readily transformed into its corresponding primary alcohol or carboxylic acid.
Reduction to Alcohols: The reduction of the aldehyde to (4-(difluoromethyl)thiophen-2-yl)methanol is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for this conversion. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
Oxidation to Carboxylic Acids: The synthesis of 4-(difluoromethyl)thiophene-2-carboxylic acid can be accomplished through the oxidation of the parent aldehyde. wikipedia.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and tolerance of other functional groups. An alternative practical synthesis involves the oxidation of the corresponding 2-acetylthiophene (B1664040) derivative. wikipedia.org
| Starting Material | Reaction Type | Product | Typical Reagents |
| 4-(Difluoromethyl)thiophene-2-carbaldehyde | Reduction | (4-(Difluoromethyl)thiophen-2-yl)methanol | Sodium borohydride (NaBH₄) |
| This compound | Oxidation | 4-(Difluoromethyl)thiophene-2-carboxylic acid | Potassium permanganate (KMnO₄), Silver oxide (Ag₂O) |
Condensation reactions with nitrogen-based nucleophiles provide access to a range of C=N bonded derivatives. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comlibretexts.org
Imines (Schiff Bases): The reaction between this compound and a primary amine (R-NH₂) under mildly acidic conditions yields an imine, also known as a Schiff base. masterorganicchemistry.comlumenlearning.com The reaction mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration leads to the formation of the C=N double bond. libretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. lumenlearning.com
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding aldoxime. wikipedia.orgtaylorandfrancis.com This reaction is a standard method for the characterization and protection of aldehydes. researchgate.net The formation of oximes generally results in colorless crystals or thick liquids. wikipedia.org
Hydrazones: Reacting the aldehyde with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., N,N-dimethylhydrazine, phenylhydrazine) affords hydrazones. organic-chemistry.orgtaylorandfrancis.com These compounds are valuable intermediates in organic synthesis, notably in reactions like the Wolff-Kishner reduction. masterorganicchemistry.com Thiophene-based hydrazones have also been investigated for their potential as hole-transporting materials. researchgate.net
| Reactant | Product Type | General Product Structure |
| Primary Amine (R-NH₂) | Imine | 4-(Difluoromethyl)thiophen-2-yl-CH=N-R |
| Hydroxylamine (NH₂OH) | Oxime | 4-(Difluoromethyl)thiophen-2-yl-CH=N-OH |
| Hydrazine (R-NHNH₂) | Hydrazone | 4-(Difluoromethyl)thiophen-2-yl-CH=N-NH-R |
To extend the conjugated π-system of the molecule, the aldehyde can undergo various olefination reactions, converting the carbonyl group into a carbon-carbon double bond.
Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) is a widely used method to form an alkene. The geometry of the resulting double bond (E/Z isomerism) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: An alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion. It often provides better yields and stereoselectivity, typically favoring the formation of the E-alkene.
These reactions are fundamental in synthesizing vinyl-substituted thiophenes, which are important building blocks for conductive polymers and materials with interesting optical properties. researchgate.net
The aldehyde functional group can participate as an electrophile in intramolecular or intermolecular cyclization reactions to construct new ring systems. For instance, in the presence of a suitable nucleophile within the same molecule or in a multicomponent reaction, the aldehyde can facilitate the formation of fused heterocyclic systems. One example involves the reaction of thiophene-2,3-dialdehyde with primary amines and thiols to create a thieno[2,3-c]pyrrole-bridged structure. nih.gov While the subject molecule is not a dialdehyde, similar principles can be applied in specifically designed synthetic routes where the aldehyde participates in ring-closing steps.
Functionalization of the Thiophene Ring System
The thiophene ring itself is susceptible to electrophilic substitution, allowing for the introduction of various substituents. The existing difluoromethyl and formyl groups on the ring influence the regioselectivity of these reactions.
Halogenation: The halogenation of thiophene rings occurs readily. iust.ac.ir Introducing halogens like bromine or chlorine can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution (C3 or C5) is directed by the combined electronic effects of the existing substituents.
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the thiophene ring, although this reaction can sometimes be complicated by polysubstitution and rearrangement. The use of appropriate catalysts and conditions is crucial for achieving desired outcomes. mdpi.comktu.edu
Arylation: The introduction of aryl substituents is commonly achieved through transition metal-catalyzed cross-coupling reactions. core.ac.uk The Suzuki-Miyaura reaction, which couples an arylboronic acid or ester with a halogenated thiophene precursor, is a particularly powerful and versatile method for forming carbon-carbon bonds. mdpi.comnih.gov Direct C-H arylation has also emerged as an efficient strategy, reacting the thiophene derivative directly with an aryl halide in the presence of a palladium catalyst. core.ac.uk These methods are instrumental in synthesizing aryl-substituted thiophenes. nih.gov
| Reaction Type | Typical Reagents | Product Description |
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Introduction of a halogen atom (Br, Cl) onto the thiophene ring. |
| Alkylation | Alkyl halide, Lewis acid catalyst | Attachment of an alkyl group to the thiophene ring. |
| Arylation (Suzuki Coupling) | Arylboronic acid, Pd catalyst, Base | Coupling of an aryl group to a pre-halogenated thiophene ring. |
| Arylation (Direct C-H) | Aryl halide, Pd catalyst, Base | Direct coupling of an aryl group to a C-H bond on the thiophene ring. |
Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available precursors. researchgate.net For derivatives of this compound, these reactions are typically employed by first introducing a halogen atom (e.g., bromine or iodine) at the 5-position of the thiophene ring, creating a versatile synthetic handle for subsequent diversification.
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most powerful methods for forming C(sp2)-C(sp2) bonds due to its mild reaction conditions and high functional group tolerance. researchgate.netnih.gov The synthesis of 5-aryl- or 5-heteroaryl-4-(difluoromethyl)thiophene-2-carbaldehydes can be efficiently achieved by reacting a 5-bromo-4-(difluoromethyl)thiophene-2-carbaldehyde precursor with various arylboronic acids or their corresponding pinacol (B44631) esters. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh3)4, in the presence of a base. mdpi.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene/Water | 85-90 | Good | nih.gov |
| 3,5-bis(trifluoromethyl)phenylboronic ester | Pd(PPh3)4 | K3PO4 | Dioxane/Water | 90 | Excellent | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 90 | 57 | mdpi.com |
| 3,5-Dimethylphenylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene/Water | 90 | Excellent | nih.gov |
Stille Coupling The Stille coupling involves the reaction of an organotin compound with an organohalide. organic-chemistry.org This method is highly versatile and tolerant of a wide range of functional groups. organic-chemistry.orgresearchgate.net Derivatives of this compound can be synthesized by coupling a 5-stannyl-substituted thiophene with various aryl or vinyl halides, or conversely, by coupling a 5-halo-substituted thiophene with an organostannane. nih.gov The reaction typically employs a palladium catalyst, and the choice of ligands and additives can be crucial for achieving high yields. researchgate.netnih.gov
Sonogashira Coupling The Sonogashira coupling is a robust method for forming C(sp2)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgnih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, although copper-free conditions have been developed. beilstein-journals.orgnih.gov Applying this to the target scaffold, a 5-halo-4-(difluoromethyl)thiophene-2-carbaldehyde can be coupled with various terminal alkynes to produce a diverse range of 5-alkynyl derivatives. nih.gov These products are valuable intermediates for further transformations, such as cyclization reactions. beilstein-journals.org
Negishi Coupling The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate. rsc.org A key advantage of this reaction is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions. A particularly relevant application is the palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent to introduce the CHF2 moiety onto an aromatic ring. nih.gov Conversely, an organozinc derivative of this compound could be prepared and coupled with various electrophiles to generate novel derivatives.
Heterocyclic Annulation Strategies
Heterocyclic annulation refers to the construction of a new ring fused onto an existing molecular framework. The aldehyde functional group and the activated thiophene ring of this compound derivatives serve as excellent starting points for building new heterocyclic systems.
One prominent strategy involves a cascade reaction sequence, such as a Cacchi-type annulation. beilstein-journals.org This process can be initiated by a Sonogashira coupling of a 5-halo-4-(difluoromethyl)thiophene-2-carbaldehyde with an ortho-amino or ortho-hydroxy-substituted arylacetylene. The resulting intermediate can then undergo an intramolecular 5-endo-dig cyclization, leading to the formation of fused indole (B1671886) or benzofuran (B130515) ring systems, respectively. beilstein-journals.org
Furthermore, the aldehyde group can participate in condensation reactions with various binucleophiles to construct new rings. For instance, reaction with hydrazine derivatives can yield pyrazoles, while reaction with β-ketoesters or malononitrile (B47326) in Gewald-type reactions can lead to the formation of new, highly substituted thiophene or pyridine (B92270) rings fused to the original thiophene core. nih.gov These strategies significantly expand the structural diversity of compounds accessible from the this compound platform.
Structural Elucidation of Novel Derivatives using Advanced Spectroscopic Methods
The unambiguous determination of the chemical structure of newly synthesized compounds is paramount. A combination of advanced spectroscopic and analytical techniques is required to confirm the identity, purity, and three-dimensional arrangement of atoms in the novel derivatives of this compound.
High-Resolution NMR Spectroscopy (e.g., 2D NMR, DOSY, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of atoms nih.govtandfonline.com, complex structures often require more advanced techniques.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached (one-bond) and more distant (two- or three-bond) carbons, respectively. These experiments are critical for assigning signals unambiguously, especially for the protons and carbons of the thiophene ring and newly introduced substituents.
DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of molecules in solution. It is particularly useful for analyzing the purity of a sample, identifying components in a mixture without physical separation, and studying molecular aggregation.
Solid-State NMR: For derivatives that are crystalline solids, solid-state NMR can provide valuable information about the molecular structure and packing in the solid phase, complementing data obtained from X-ray diffraction.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions.
Exact Mass Determination: High-resolution mass spectrometry (HRMS), often utilizing techniques like time-of-flight (TOF) or Orbitrap analyzers, can measure molecular masses with very high precision (typically to within 5 ppm). acs.org This allows for the unambiguous determination of the elemental formula of a novel compound, providing strong evidence for its identity. acs.org
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net For thiophene derivatives, characteristic fragmentation pathways, such as cleavage of the aldehyde group or loss of the difluoromethyl moiety, can help confirm the proposed structure. researchgate.net
Table 2: Hypothetical HRMS Data for a Novel Derivative
| Compound Name | Chemical Formula | Calculated Exact Mass [M+H]+ | Measured Exact Mass [M+H]+ | Difference (ppm) |
|---|---|---|---|---|
| 5-Phenyl-4-(difluoromethyl)thiophene-2-carbaldehyde | C12H9F2OS | 239.0340 | 239.0343 | 1.25 |
| 5-(4-Ethynylphenyl)-4-(difluoromethyl)thiophene-2-carbaldehyde | C14H9F2OS | 263.0340 | 263.0338 | -0.76 |
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. nih.gov This technique provides definitive information on bond lengths, bond angles, and torsional angles within the molecule. tandfonline.com Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π–π stacking. nih.gov The successful growth of a high-quality single crystal is a prerequisite for this analysis. The resulting crystal structure provides unequivocal proof of the compound's constitution and conformation in the solid state. researchgate.netacs.org
Table 3: Example Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 19.343 |
| b (Å) | 5.835 |
| c (Å) | 16.574 |
| β (°) | 98.78 |
| Volume (Å3) | 1848.8 |
Data adapted from a representative thiophene structure for illustrative purposes. tandfonline.com
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying and confirming the presence of specific functional groups. primescholars.comiosrjournals.org
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, revealing characteristic stretching and bending vibrations. For derivatives of this compound, key signals would include the strong carbonyl (C=O) stretch of the aldehyde, the C-H stretches of the aromatic ring and aldehyde, and the characteristic vibrations of the C-F bonds in the difluoromethyl group. globalresearchonline.net
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is complementary to FT-IR, as some vibrations that are weak in IR may be strong in Raman, and vice versa. This is particularly useful for analyzing the vibrations of the thiophene ring and other symmetric bonds. iosrjournals.org
Table 4: Characteristic Vibrational Frequencies for Thiophene Derivatives
| Vibrational Mode | Typical Wavenumber (cm-1) | Technique | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR / Raman | primescholars.com |
| Aldehyde C=O Stretch | ~1700 - 1680 | FT-IR (Strong) | - |
| Thiophene Ring C=C Stretch | 1530 - 1350 | FT-IR / Raman | iosrjournals.org |
| C-F Stretch | 1100 - 1000 | FT-IR (Strong) | - |
| C-S Stretch | 710 - 630 | FT-IR / Raman | iosrjournals.org |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a important tool for probing the electronic structure of conjugated systems like thiophene derivatives. The absorption of UV-Vis light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide insights into the extent of π-conjugation and the energies of the electronic transitions.
For thiophene-2-carbaldehyde (B41791) and its derivatives, the UV-Vis spectra are typically characterized by strong absorption bands corresponding to π → π* transitions within the conjugated system. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the thiophene ring.
While specific experimental UV-Vis data for a wide range of this compound derivatives are not extensively documented in publicly available literature, the electronic effects of the difluoromethyl and carbaldehyde groups can be understood from fundamental principles and studies on related compounds. The carbaldehyde group at the 2-position acts as an electron-withdrawing group through resonance, extending the π-conjugation of the thiophene ring. The difluoromethyl group at the 4-position is also electron-withdrawing, primarily through a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms.
Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting and interpreting the electronic spectra of such molecules. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them (HOMO-LUMO gap), and the wavelengths of maximum absorption (λ_max). For a series of hypothetical derivatives of this compound, computational analysis would likely reveal the following trends:
Introduction of Electron-Donating Groups (EDGs): Adding EDGs (e.g., -OCH₃, -N(CH₃)₂) at the 5-position would be expected to decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in the λ_max. This is due to the raising of the HOMO energy level.
A hypothetical set of UV-Vis data for illustrative derivatives, based on general trends observed in substituted thiophenes, is presented in the interactive table below.
| Derivative | Substituent at 5-position | Expected λ_max (nm) | Nature of Transition |
| 1 | -H | ~280-300 | π → π |
| 2 | -CH₃ | ~290-310 | π → π |
| 3 | -OCH₃ | ~300-325 | π → π |
| 4 | -NO₂ | ~310-340 | π → π with some intramolecular charge transfer character |
Note: These are estimated values for illustrative purposes and are not based on direct experimental measurements for these specific compounds.
Impact of Structural Modifications on Electronic Properties and Reactivity Profiles
Structural modifications to the this compound scaffold have a profound impact on its electronic properties and chemical reactivity.
Electronic Properties:
The electronic nature of the thiophene ring is significantly influenced by the interplay between the electron-withdrawing carbaldehyde and difluoromethyl groups. This generally leads to a more electron-deficient aromatic system compared to unsubstituted thiophene.
HOMO-LUMO Gap: The introduction of substituents can modulate the HOMO-LUMO gap. As discussed, EDGs tend to decrease the gap, while the effect of EWGs is more complex. A smaller HOMO-LUMO gap generally correlates with higher reactivity and longer wavelength absorption.
Dipole Moment: The presence of multiple polar groups (C=O, CF₂H, and any additional substituents) will result in a significant molecular dipole moment, influencing solubility, intermolecular interactions, and crystal packing.
Reactivity Profiles:
The reactivity of this compound derivatives is dictated by the electronic and steric effects of the substituents.
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the existing substituents deactivates the thiophene ring towards electrophilic attack. Any substitution would be expected to occur at the less deactivated 5-position.
Nucleophilic Aromatic Substitution: While less common for thiophenes, the presence of strong EWGs can make the ring susceptible to nucleophilic attack, particularly if a suitable leaving group is present.
Reactions of the Aldehyde Group: The carbaldehyde group is a key site for chemical transformations. Its reactivity is enhanced by the electron-withdrawing nature of the thiophene ring. Common reactions include:
Oxidation: to the corresponding carboxylic acid.
Reduction: to the corresponding alcohol.
Condensation Reactions: with amines to form imines (Schiff bases), and with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. The rates of these reactions are influenced by the electronic nature of substituents on the thiophene ring.
The table below summarizes the expected impact of different substituent types on the electronic properties and reactivity of the this compound core.
| Structural Modification | Effect on HOMO-LUMO Gap | Effect on Reactivity of Aldehyde | Effect on Electrophilic Aromatic Substitution |
| Addition of EDG at C5 | Decrease | Decrease | Activation |
| Addition of EWG at C5 | Variable | Increase | Deactivation |
| Replacement of -CHO with other EWG | Variable | N/A | Variable |
| Replacement of -CF₂H with other EWG | Variable | Variable | Variable |
Design Principles for New this compound Analogs
The design of new analogs of this compound is guided by the desired application, whether it be in materials science (e.g., for organic electronics) or medicinal chemistry.
For Materials Science Applications:
The goal is often to create molecules with specific optoelectronic properties, such as a tailored HOMO-LUMO gap for use in organic semiconductors or dyes for solar cells. Key design principles include:
Tuning the HOMO-LUMO Gap: This can be achieved by the systematic introduction of a variety of electron-donating and electron-withdrawing groups at the 5-position of the thiophene ring.
Extending Conjugation: Creating oligomeric or polymeric structures based on the this compound monomer can significantly decrease the HOMO-LUMO gap and lead to materials with interesting conductive and photophysical properties. This can be achieved through polymerization reactions involving the aldehyde functionality or by coupling reactions at other positions on the ring.
Enhancing Intermolecular Interactions: The introduction of functional groups that promote favorable π-π stacking or hydrogen bonding can influence the solid-state packing of the molecules, which is crucial for charge transport in organic electronic devices.
For Medicinal Chemistry Applications:
The design of new analogs for biological applications focuses on optimizing interactions with a specific biological target and improving pharmacokinetic properties.
Isosteric Replacements: The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, or amine groups. New analogs can be designed by strategically placing this group to mimic the interactions of a known bioactive molecule.
Structure-Activity Relationship (SAR) Studies: A systematic variation of substituents on the thiophene ring can be performed to probe the structural requirements for biological activity. For example, creating a library of analogs with different groups at the 5-position can help to identify key interactions with a target receptor or enzyme.
Modulating Physicochemical Properties: The lipophilicity, solubility, and metabolic stability of the molecule can be fine-tuned by the choice of substituents. The difluoromethyl group itself is known to increase lipophilicity compared to a hydroxyl group.
Applications of 4 Difluoromethyl Thiophene 2 Carbaldehyde in Complex Organic Synthesis
Role as a Key Synthetic Intermediate for Heterocyclic Scaffolds
The aldehyde group of 4-(difluoromethyl)thiophene-2-carbaldehyde is a key functional handle for its elaboration into a variety of heterocyclic systems through cyclocondensation reactions. These reactions are fundamental in medicinal and materials chemistry for generating diverse molecular frameworks.
One of the most powerful methods utilizing this aldehyde is the Gewald aminothiophene synthesis . wikipedia.orgderpharmachemica.comresearchgate.net This one-pot, three-component reaction involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgumich.edu When this compound is used as the aldehyde component, it leads to the formation of highly substituted 2-aminothiophenes. These products are not just stable heterocyclic compounds but are also crucial intermediates for synthesizing more complex fused ring systems, such as the thieno[2,3-d]pyrimidines, which are prominent in medicinal chemistry. umich.edumdpi.com
Another significant application is in the synthesis of pyrimidine (B1678525) derivatives . The aldehyde can first undergo a Claisen-Schmidt condensation with a substituted acetophenone (B1666503) to form a chalcone (B49325) intermediate. pnrjournal.com This α,β-unsaturated ketone then serves as a three-carbon component that can react with urea (B33335) or guanidine (B92328) in a cyclization reaction to yield thiophene-bearing pyrimidines. pnrjournal.combu.edu.eg This synthetic route leverages the reactivity of the aldehyde to build the core structure necessary for pyrimidine ring formation.
The table below illustrates representative transformations where this compound can be used to generate key heterocyclic scaffolds.
| Reaction Name | Reactants | Resulting Scaffold | Significance of Scaffold |
| Gewald Synthesis | This compound, Ethyl cyanoacetate, Sulfur, Base (e.g., Morpholine) | 2-Amino-4-(difluoromethyl)thiophene derivative | Key intermediate for thieno[2,3-d]pyrimidines, dyes, and agrochemicals. researchgate.netresearchgate.net |
| Claisen-Schmidt Condensation followed by Cyclization | 1. This compound, Substituted Acetophenone2. Resulting Chalcone, Urea/Guanidine | 4-(4-(Difluoromethyl)thiophen-2-yl)pyrimidine derivative | Pyrimidines are core structures in numerous pharmaceuticals and biologically active molecules. pnrjournal.comresearchgate.net |
| Knoevenagel Condensation | This compound, Active methylene (B1212753) compound (e.g., Malononitrile) | 2-(4-(Difluoromethyl)thiophen-2-yl)methylene)malononitrile | Precursor for dyes, functional polymers, and various heterocyclic syntheses. nih.gove-bookshelf.de |
Building Block in the Construction of Functional Organic Materials
The unique electronic properties conferred by the difluoromethyl group make this compound an attractive starting material for functional organic materials with tailored optical and electronic characteristics.
Polythiophenes are a major class of conducting polymers with applications in organic electronics, including transistors, solar cells, and sensors. wikipedia.orgphysicsjournal.nettsijournals.com The electronic properties of these materials, such as their band gap and conductivity, are highly dependent on the substituents along the polymer backbone. physicsjournal.netmdpi.com
While the direct polymerization of thiophene-2-carbaldehydes can be challenging, the aldehyde group can be used for post-polymerization functionalization or for creating cross-linked networks. researchgate.netjournalskuwait.org More commonly, the aldehyde is converted into a more suitable group for polymerization, such as a vinyl or ethynyl (B1212043) group, via reactions like the Wittig or Horner-Wadsworth-Emmons reaction. e-bookshelf.de
The incorporation of the electron-withdrawing difluoromethyl group at the 4-position of the thiophene (B33073) ring is expected to have a significant impact on the resulting polymer's properties. Theoretical and experimental studies on analogous fluorinated polyfurans and polythiophenes show that such groups lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgresearchgate.net This modification can enhance the polymer's stability against oxidative degradation and tune its band gap, which is critical for optimizing performance in electronic devices. mdpi.com
| Property | Expected Effect of 4-CHF2 Group | Rationale |
| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO energy | The strong inductive effect of the difluoromethyl group withdraws electron density from the π-conjugated system. semanticscholar.org |
| Oxidative Stability | Increased stability | A lower HOMO level makes the polymer more resistant to oxidation in ambient conditions. |
| Band Gap (Eg) | Potential modulation | The extent of HOMO/LUMO lowering can be different, leading to a tuning of the band gap, which affects the polymer's color and conductivity. mdpi.com |
| Solubility | Potentially improved | The CHF2 group can enhance solubility in specific organic solvents, aiding in processability. |
This compound is an ideal precursor for creating "push-pull" dyes. nih.govmdpi.com In these systems, an electron-donating group (the "push") is connected to an electron-accepting group (the "pull") through a π-conjugated spacer. This architecture leads to a strong intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for their use as dyes, sensors, and in nonlinear optics.
The synthesis of such dyes is often achieved via a Knoevenagel condensation between the aldehyde (which acts as the precursor to the electron-accepting part) and an active methylene compound like malononitrile (B47326) or cyanoacetic acid. mdpi.comresearchgate.net The thiophene ring serves as an efficient π-conjugated bridge, and the difluoromethyl group further enhances the electron-accepting character of this side of the molecule. This increased electron deficiency can lead to a red-shift in the absorption and emission spectra, pushing the dye's color towards longer wavelengths, which is desirable for applications in bioimaging and materials science. youtube.comyoutube.com
Furthermore, the aldehyde can be incorporated into fluorescent probes designed for detecting specific analytes. nih.govnih.gov The probe's fluorescence can be modulated by a reaction between the analyte and the aldehyde group, making it a useful tool for cellular imaging and diagnostics.
Precursor for Advanced Agrochemistry Intermediates (focus on synthetic utility)
In agrochemistry, thiophene-based scaffolds are integral to the development of modern fungicides and other crop protection agents. mdpi.com The difluoromethyl group is particularly valuable in this field, as it can enhance the efficacy and metabolic stability of the active ingredient.
This compound serves as a starting point for the synthesis of complex agrochemical intermediates. For example, many potent fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The synthesis of these molecules often requires the construction of a central carboxamide linkage. The aldehyde group of the title compound can be readily converted into a carboxylic acid via oxidation, or into an amine via reductive amination, providing the necessary functional groups to build these complex structures.
A plausible synthetic route could involve:
Oxidation: Converting the aldehyde group of this compound to a carboxylic acid (4-(difluoromethyl)thiophene-2-carboxylic acid).
Amide Coupling: Reacting the resulting carboxylic acid with a suitable amine fragment, which forms the other part of the target fungicide, to create the critical amide bond.
This synthetic utility allows chemists to systematically build and modify potential agrochemical candidates, using the this compound as a foundational block to introduce the desired fluorinated thiophene motif.
Utility in the Synthesis of Scaffolds Relevant to Medicinal Chemistry Research (focus on synthetic routes and molecular frameworks, not bioactivity)
The thiophene ring is a bioisostere of the phenyl ring and is considered a privileged scaffold in drug discovery. nih.gov The addition of a difluoromethyl group further enhances its potential by acting as a bioisostere for polar groups like alcohols or thiols. Consequently, this compound is a valuable precursor for molecular frameworks of interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors. researchgate.netpitt.edu
A prominent example is the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their potent kinase inhibitory activity. mdpi.combohrium.com The synthetic pathway to this scaffold often begins with a 2-aminothiophene derivative, which, as mentioned earlier, can be synthesized from this compound via the Gewald reaction. mdpi.comresearchgate.net
The general synthetic sequence is as follows:
Gewald Reaction: this compound reacts with an active nitrile (e.g., ethyl cyanoacetate) and sulfur to produce a substituted 2-aminothiophene. wikipedia.org
Thieno[2,3-d]pyrimidine (B153573) Formation: The resulting 2-aminothiophene can then be cyclized with various reagents, such as formamide (B127407) or orthoformates, to construct the fused pyrimidine ring, yielding the thieno[2,3-d]pyrimidine core. mdpi.com
This multi-step process, starting from the aldehyde, provides a clear and versatile route to a molecular framework that is central to the development of targeted therapies in oncology and other disease areas.
Development of Chiral Derivatives and Their Applications in Asymmetric Synthesis
The creation of chiral molecules is central to modern pharmacology and materials science. This compound can be transformed into valuable chiral derivatives for use in asymmetric synthesis.
One established strategy involves reacting the aldehyde with a chiral amino alcohol, such as (1R,2S)-norephedrine, to form a chiral ligand. researchgate.net These thiophene-based amino alcohol ligands have proven effective in catalyzing enantioselective reactions. For instance, they can be used to direct the asymmetric addition of diethylzinc (B1219324) to other aldehydes, producing chiral secondary alcohols with high enantiomeric excess (ee). researchgate.net The difluoromethyl group on the thiophene backbone of the ligand could influence the steric and electronic environment of the catalytic center, potentially enhancing selectivity.
Alternatively, the aldehyde group itself can be the target of an asymmetric nucleophilic addition. Using chiral catalysts, organometallic reagents (e.g., Grignard or organolithium reagents) can be added to the aldehyde's carbonyl carbon to create a chiral secondary alcohol directly. The resulting chiral (4-(difluoromethyl)thiophen-2-yl)methanol derivative is a versatile chiral building block that can be used in the synthesis of more complex enantiomerically pure compounds. researchgate.net The development of such asymmetric transformations is crucial for accessing single-enantiomer drugs and materials. nih.govnih.gov
| Application | Synthetic Approach | Resulting Chiral Molecule |
| Chiral Ligand Synthesis | Condensation with a chiral amino alcohol (e.g., norephedrine). researchgate.net | Chiral thiophene-based amino alcohol ligand. |
| Asymmetric Nucleophilic Addition | Reaction with an organometallic reagent in the presence of a chiral catalyst. | Enantiomerically enriched secondary alcohol. |
| Asymmetric Reduction | Reduction of the aldehyde using a chiral reducing agent (e.g., CBS catalyst). | Enantiomerically enriched primary alcohol (if prochiral). |
Use in Multi-Component Reactions for Molecular Diversity Generation
The strategic employment of complex and functionalized building blocks in multi-component reactions (MCRs) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid generation of diverse molecular libraries. This compound emerges as a valuable scaffold in this context, leveraging the reactivity of its aldehyde functional group to participate in a variety of one-pot transformations that efficiently construct intricate molecular architectures. The presence of the difluoromethyl group on the thiophene ring can significantly influence the electronic properties and biological activity of the resulting compounds, making this aldehyde a particularly interesting substrate for diversity-oriented synthesis.
While specific literature examples detailing the use of this compound in every class of multi-component reaction are not extensively documented, its reactivity can be confidently inferred from studies on analogous thiophene-2-carbaldehydes. These reactions demonstrate the versatility of the thiophene-2-carbaldehyde (B41791) core in generating a wide array of heterocyclic systems.
One illustrative example of a multi-component reaction involving a thiophene-2-carboxaldehyde derivative is the synthesis of highly substituted pyridines. A theoretical investigation has explored a reaction pathway involving thiophene-2-carboxaldehyde, malononitrile, and thiophenol. researchgate.net By analogy, this compound is expected to readily participate in similar transformations. In a hypothetical reaction, it would condense with malononitrile and a suitable thiol to afford highly functionalized pyridine (B92270) derivatives in a single synthetic operation.
The general mechanism for such a reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the thiol, and subsequent cyclization and aromatization to yield the pyridine scaffold. The difluoromethyl group at the 4-position of the thiophene ring is anticipated to modulate the electronic nature of the aldehyde, potentially influencing the reaction kinetics and the properties of the final products.
To illustrate the potential for molecular diversity, a hypothetical library of pyridine derivatives could be generated by varying the thiol component in a three-component reaction with this compound and malononitrile.
| Entry | Thiol Component (R-SH) | Hypothetical Product | Potential Compound Class |
|---|---|---|---|
| 1 | Thiophenol | 2-Amino-6-(4-(difluoromethyl)thiophen-2-yl)-4-(phenylthio)pyridine-3,5-dicarbonitrile | Arylthio-substituted Pyridines |
| 2 | Benzyl mercaptan | 2-Amino-4-(benzylthio)-6-(4-(difluoromethyl)thiophen-2-yl)pyridine-3,5-dicarbonitrile | Benzylthio-substituted Pyridines |
| 3 | Ethyl thioglycolate | Ethyl 2-((2-amino-6-(4-(difluoromethyl)thiophen-2-yl)-3,5-dicyanopyridin-4-yl)thio)acetate | Functionalized Thioether Pyridines |
| 4 | Cysteamine | 2-Amino-4-((2-aminoethyl)thio)-6-(4-(difluoromethyl)thiophen-2-yl)pyridine-3,5-dicarbonitrile | Aminoalkylthio-substituted Pyridines |
Furthermore, isocyanide-based multi-component reactions, such as the Passerini and Ugi reactions, are powerful tools for the synthesis of peptide mimetics and other complex acyclic and heterocyclic structures. wikipedia.orgnih.gov The aldehyde functionality of this compound makes it an ideal candidate for these transformations.
In a Passerini three-component reaction (P-3CR) , an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. wikipedia.org The incorporation of the 4-(difluoromethyl)thiophene moiety through this reaction would lead to a diverse range of peptidomimetic structures with potential biological activities.
In the Ugi four-component reaction (U-4CR) , an aldehyde, a primary amine, a carboxylic acid, and an isocyanide combine to yield a bis-amide. nih.gov This reaction offers even greater potential for molecular diversity, as four points of variation can be introduced in a single step. The use of this compound in a Ugi reaction would allow for the facile synthesis of a library of complex molecules bearing the difluoromethylated thiophene scaffold.
The resulting products from these MCRs, featuring the unique 4-(difluoromethyl)thiophene substructure, can serve as valuable starting points for further chemical modifications, thereby expanding the accessible chemical space for drug discovery and materials science. The efficiency and high degree of molecular diversity achievable through multi-component reactions underscore the significant potential of this compound as a key building block in modern organic synthesis.
Emerging Research Directions and Future Outlook for 4 Difluoromethyl Thiophene 2 Carbaldehyde Chemistry
Novel Catalytic Strategies for Derivatization
The development of efficient and selective methods for the derivatization of 4-(difluoromethyl)thiophene-2-carbaldehyde is paramount for accessing a diverse range of functionalized molecules. Modern catalytic strategies are expected to play a central role in this endeavor.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, represent a powerful avenue for the introduction of aryl, heteroaryl, and vinyl substituents at the C5 position of the thiophene (B33073) ring. Future research will likely focus on optimizing catalyst systems to achieve high yields and functional group tolerance in the presence of the difluoromethyl and aldehyde moieties. The aldehyde group itself can be a versatile handle for a variety of transformations, including Wittig reactions, reductive aminations, and aldol (B89426) condensations, to introduce further complexity.
Furthermore, C-H activation strategies are an emerging field that could offer novel pathways for the direct functionalization of the thiophene ring, potentially at the C3 or C5 positions, without the need for pre-functionalization. Research into transition-metal catalysts, such as those based on palladium, rhodium, or iridium, capable of selectively activating C-H bonds in the presence of the difluoromethyl group will be a significant area of investigation.
Table 1: Potential Catalytic Derivatization Strategies for this compound
| Reaction Type | Reagents and Catalysts | Potential Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 4-(Difluoromethyl)-5-(aryl/heteroaryl)thiophene-2-carbaldehydes |
| Heck Coupling | Alkenes, Pd catalyst, base | 4-(Difluoromethyl)-5-(alkenyl)thiophene-2-carbaldehydes |
| Reductive Amination | Amines, reducing agent (e.g., NaBH(OAc)₃) | N-substituted 1-(4-(difluoromethyl)thiophen-2-yl)methanamines |
| Wittig Reaction | Phosphonium ylides | 2-(4-(Difluoromethyl)thiophen-2-yl)alkenes |
Flow Chemistry Approaches for Continuous Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis and derivatization of this compound is a promising area for future development.
Microreactor technology can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The synthesis of the core this compound structure could be optimized in a continuous flow setup, potentially involving multistep sequences where intermediates are generated and consumed in-line, minimizing isolation and purification steps. Furthermore, the derivatization reactions discussed in the previous section could be adapted to flow conditions, allowing for the rapid and efficient generation of a library of derivatives for screening purposes. The hazardous nature of some fluorinating reagents could also be better managed in a closed-loop flow system.
Photo- and Electro-Chemical Transformations of the Compound
Photochemistry and electrochemistry offer unique and often milder reaction pathways for the transformation of organic molecules. These techniques are particularly attractive for the functionalization of heterocyclic compounds.
Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Future research could explore the use of photoredox catalysts to initiate radical-based transformations of this compound. For instance, the difluoromethyl group itself could be a target for functionalization, or the thiophene ring could undergo photo-induced C-H functionalization. The aldehyde group might also participate in photochemical reactions such as Paterno-Büchi cycloadditions.
Electrochemistry provides another avenue for the controlled oxidation or reduction of the molecule. Anodic oxidation could lead to the formation of radical cations, which could then participate in coupling reactions or polymerization. For example, the electrochemical polymerization of thiophene derivatives is a well-established method for producing conducting polymers. acs.orgjournalskuwait.org Investigating the electropolymerization of this compound could lead to novel materials with interesting electronic properties. Cathodic reduction of the aldehyde group could provide a selective method for the synthesis of the corresponding alcohol or could initiate pinacol-type coupling reactions.
Integration into Supramolecular Assemblies
The unique electronic properties and potential for intermolecular interactions make this compound an interesting building block for supramolecular chemistry. The fluorine atoms of the difluoromethyl group can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, which can direct the self-assembly of molecules into well-defined architectures.
Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into functional nanomaterials such as nanowires, gels, or liquid crystals. nih.govnih.govacs.orgfigshare.com For example, the introduction of long alkyl chains or complementary hydrogen bonding motifs could promote the formation of ordered structures. The resulting supramolecular materials could have applications in organic electronics, sensing, or drug delivery. The interplay between the fluorine-driven interactions and π-π stacking of the thiophene rings will be a key aspect to investigate in controlling the final supramolecular architecture. thieme-connect.commdpi.comnih.gov
Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Reactions
To gain a deeper understanding of the reaction mechanisms and to optimize reaction conditions, the use of advanced in-situ spectroscopic techniques will be crucial. Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a chemical transformation.
For example, in-situ FTIR spectroscopy could be used to monitor the progress of a catalytic reaction involving this compound by tracking the vibrational bands of the aldehyde group and other functional groups. Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic performance data, would be particularly valuable for understanding the behavior of catalysts in real-time under reaction conditions. wikipedia.orgnih.gov This detailed mechanistic insight is essential for the rational design of more efficient and selective synthetic processes.
Further Computational Exploration of Uncharted Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.
Future computational studies could focus on:
Predicting Reactivity: Calculating reaction energy profiles for various potential derivatization reactions to predict the most favorable pathways and to understand the influence of the difluoromethyl group on the reactivity of the thiophene ring and the aldehyde functionality.
Understanding Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to interpret experimental data.
Designing Supramolecular Assemblies: Modeling intermolecular interactions to predict and understand the self-assembly behavior of derivatives of this compound.
Exploring Excited-State Properties: Investigating the photochemical and photophysical properties of the molecule to guide the development of new photo-responsive materials.
These computational explorations will be instrumental in guiding synthetic efforts and in the rational design of new molecules with desired properties.
Strategic Pathways for Sustainable Synthesis and Utilization
The principles of green chemistry will be a guiding factor in the future development of the chemistry of this compound. This includes the use of renewable starting materials, energy-efficient reaction conditions, and the minimization of waste.
Future research in this area could explore:
Bio-based Synthesis: Investigating the potential for synthesizing the thiophene core from biomass-derived precursors. nih.gov
Catalytic Efficiency: Developing highly active and recyclable catalysts to minimize catalyst loading and waste.
Green Solvents: Utilizing environmentally benign solvents such as water, supercritical CO₂, or bio-derived solvents.
Biocatalysis: Exploring the use of enzymes for the selective synthesis and derivatization of this compound, which can offer high selectivity under mild reaction conditions. chemistryjournals.netresearchgate.net
By integrating these sustainable practices, the environmental impact of producing and utilizing this valuable chemical compound can be significantly reduced.
Untapped Potential in Interdisciplinary Research Areas
The unique chemical architecture of this compound, which combines a reactive aldehyde group, a thiophene ring, and a difluoromethyl substituent, opens up a wide array of possibilities for its application in various interdisciplinary research fields. While its direct applications are still emerging, the known properties of its constituent functional groups suggest significant untapped potential in materials science, medicinal chemistry, and agrochemical development.
Advanced Materials Science
In the realm of materials science, the thiophene core of this compound is a well-established building block for conductive polymers and organic electronic materials. journalskuwait.orgresearchgate.net The introduction of the difluoromethyl group can modulate the electronic properties of such materials. The strong electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymers, which could enhance their stability and performance in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). dntb.gov.ua
The aldehyde functionality provides a versatile handle for polymerization and post-polymerization modification. For instance, it can undergo condensation reactions to form Schiff bases, which can then be used to create novel conjugated polymers with tunable optical and electronic properties. Furthermore, the aldehyde group allows for the functionalization of surfaces, such as mesoporous silica, to create materials with enhanced adsorption capabilities for applications in separation processes or environmental remediation. smolecule.com
Medicinal Chemistry and Drug Discovery
Thiophene derivatives are considered privileged structures in medicinal chemistry, appearing in a wide range of pharmaceuticals. nih.govrsc.orgeprajournals.compharmaguideline.com The incorporation of a difluoromethyl group is a common strategy in drug design to improve a molecule's metabolic stability, lipophilicity, and bioavailability. researchgate.net This is because the C-F bond is stronger than the C-H bond, making the difluoromethyl group more resistant to metabolic degradation.
The aldehyde group in this compound can be readily converted into other functional groups, serving as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. For example, it can be a precursor for the synthesis of novel antibacterial, anti-inflammatory, or anticancer agents. nih.govencyclopedia.pubresearchgate.net The combination of the biologically active thiophene ring and the property-enhancing difluoromethyl group makes this compound a highly attractive starting point for the development of new drug candidates.
Agrochemical Innovation
The principles that make fluorinated compounds valuable in medicine also apply to agrochemicals. The introduction of fluorine can significantly enhance the efficacy and stability of pesticides, herbicides, and fungicides. ccspublishing.org.cn The difluoromethyl group can improve the penetration of the active compound into the target organism and protect it from metabolic degradation, leading to a longer-lasting effect.
The thiophene moiety itself has been explored for its potential use in agrochemicals due to its biological activity. smolecule.com Therefore, this compound represents a promising scaffold for the synthesis of new agrochemicals. The aldehyde group can be used to introduce a variety of other chemical moieties to fine-tune the biological activity and spectrum of the resulting compounds.
The potential interdisciplinary applications are summarized in the table below:
| Research Area | Potential Application | Key Structural Features Utilized |
| Materials Science | Organic electronics (OFETs, OPVs), functionalized porous materials | Thiophene ring (conductivity), difluoromethyl group (electronic tuning), aldehyde group (polymerization, surface modification) |
| Medicinal Chemistry | Development of novel antibacterial, anti-inflammatory, and anticancer drugs | Thiophene ring (bioactivity), difluoromethyl group (metabolic stability, lipophilicity), aldehyde group (synthetic handle) |
| Agrochemicals | Synthesis of new pesticides, herbicides, and fungicides with enhanced efficacy | Thiophene ring (bioactivity), difluoromethyl group (metabolic stability, penetration), aldehyde group (derivatization) |
Q & A
Q. What strategies can be employed to resolve contradictory data regarding the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Contradictory regioselectivity outcomes often arise from competing catalytic pathways or solvent effects. To address this: (i) Perform kinetic studies to identify rate-determining steps under varying conditions (e.g., ligand choice, solvent polarity). (ii) Use tandem mass spectrometry (MS/MS) to trace intermediate species. (iii) Compare X-ray structures of products with computational docking simulations to confirm regiochemical outcomes . For example, palladium-catalyzed reactions may favor β-C–H activation in thiophenes, but steric hindrance from the difluoromethyl group can alter selectivity .
Q. How can computational chemistry methods be applied to predict the binding affinity of this compound derivatives in drug discovery?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) combined with molecular dynamics (MD) trajectories can model interactions between derivatives and target proteins (e.g., kinases or GPCRs). Key steps include: (i) Generating 3D conformers of the compound using Cambridge Structural Database (CSD) parameters. (ii) Validating fluorine-protein interactions (e.g., C–F⋯H–N hydrogen bonds) via Protein Data Bank (PDB) analyses. (iii) Calculating binding free energies (ΔG) using MM-PBSA/GBSA methods to rank derivatives by affinity . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
